cyathusal B
Description
Cyathusal B (NPC317781) is an organic heterotricyclic compound with the molecular formula C₁₇H₁₄O₇ and a monoisotopic mass of 346.0767 Da . It is structurally defined as a derivative of 1H,6H-pyrano[4,3-c]isochromene-7-carbaldehyde, substituted with hydroxy groups at positions 6, 9, and 10, a methoxy group at position 8, an oxo group at position 1, and a propenyl group at position 3 . This compound is isolated from the fermented mushroom Cyathus stercoreus and has demonstrated radical scavenging activities, making it a subject of interest in oxidative stress-related research .
Properties
CAS No. |
943632-91-5 |
|---|---|
Molecular Formula |
C17H14O8 |
Molecular Weight |
346.3 g/mol |
IUPAC Name |
6,9,10-trihydroxy-8-methoxy-1-oxo-3-[(E)-prop-1-enyl]-6H-pyrano[4,3-c]isochromene-7-carbaldehyde |
InChI |
InChI=1S/C17H14O8/c1-3-4-7-5-9-11(17(22)24-7)12-10(16(21)25-9)8(6-18)15(23-2)14(20)13(12)19/h3-6,16,19-21H,1-2H3/b4-3+ |
InChI Key |
YLBKRHCXWXNKBF-ONEGZZNKSA-N |
SMILES |
CC=CC1=CC2=C(C3=C(C(=C(C(=C3C(O2)O)C=O)OC)O)O)C(=O)O1 |
Isomeric SMILES |
C/C=C/C1=CC2=C(C3=C(C(=C(C(=C3C(O2)O)C=O)OC)O)O)C(=O)O1 |
Canonical SMILES |
CC=CC1=CC2=C(C3=C(C(=C(C(=C3C(O2)O)C=O)OC)O)O)C(=O)O1 |
Synonyms |
cyathusal B |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Structural Comparison of this compound and Analogues
Key Observations :
- Cyathusal A and B share the same molecular formula (C₁₇H₁₄O₇ ) but differ in substituent arrangements, as evidenced by distinct biological activities .
- Dillenetin, a structural isomer, highlights how minor variations in functional groups (e.g., flavonoid vs. pyrano-isochromene scaffolds) drastically alter bioactivity .
Key Observations :
- Its binding induces conformational flexibility in the Eg5 protein, enhancing inhibitory effects .
- This compound ’s radical scavenging activity is attributed to its polar functional groups (hydroxy, methoxy), which facilitate hydrogen bonding and solubility .
- Sterenin E and Cyathusal A exhibit opposing trends in molecular dynamics (MD) simulations: Sterenin E’s RMSD decreases after 80 ns, suggesting instability, whereas Cyathusal A maintains stable interactions .
Research Findings and Mechanistic Insights
- Binding Patterns : Cyathusal A forms hydrophobic interactions, H-bonds, and π–cation interactions within the Eg5 allosteric site (Leu266–Asn289 and Gln290–Val303 regions) . This compound’s binding profile remains unstudied but is hypothesized to involve similar interactions due to shared functional groups.
- Cytotoxicity: Cyathusal A is active against lung cancer cell lines (e.g., NCI-H187) at nanomolar concentrations, while this compound’s efficacy in similar models is unreported .
- Structural Rigidity : MD simulations reveal Cyathusal A induces higher protein flexibility (RMSF = 0.14 nm) compared to other Eg5 inhibitors, a trait linked to potent enzymatic inhibition .
Q & A
Basic Research Questions
Q. What methodologies are recommended for isolating Cyathusal B from Cyathus stercoreus, and how is purity validated?
- Methodology : Use solvent extraction (e.g., methanol or ethyl acetate) followed by chromatographic techniques like column chromatography or HPLC. Validate purity via NMR spectroscopy (¹H and ¹³C) and mass spectrometry (HRMS). Ensure reproducibility by cross-referencing spectral data with existing literature .
- Experimental Design : Include negative controls (e.g., extraction solvents without fungal material) and replicate extractions to confirm consistency. Document procedures in line with guidelines for natural product isolation .
Q. How is this compound structurally characterized, and what analytical tools are critical for confirming its identity?
- Key Techniques : X-ray crystallography for absolute configuration, complemented by 2D-NMR (COSY, HMBC, HSQC) to resolve stereochemistry. Compare retention times in HPLC with authenticated standards .
- Data Interpretation : Address spectral contradictions (e.g., overlapping signals) by altering solvent systems or employing deuterium exchange experiments .
Advanced Research Questions
Q. What experimental strategies resolve contradictions in this compound’s reported bioactivity (e.g., radical scavenging vs. inconsistent IC₅₀ values)?
- Approach : Replicate assays (e.g., DPPH, ABTS) under standardized conditions (pH, temperature). Use meta-analysis to identify confounding variables (e.g., solvent polarity affecting compound solubility) .
- Advanced Analysis : Apply multivariate statistics (e.g., PCA) to correlate structural features with activity. Cross-validate findings using orthogonal assays (e.g., FRAP for antioxidant capacity) .
Q. How can in silico modeling predict this compound’s mechanism of action, and what limitations exist?
- Methodology : Perform molecular docking (AutoDock Vina, Schrödinger) against targets like NADPH oxidase or ROS-producing enzymes. Validate predictions with SPR (surface plasmon resonance) binding assays.
- Limitations : Address discrepancies between computational binding scores and experimental IC₅₀ by refining force fields or incorporating solvation effects .
Q. What ethical and methodological challenges arise in scaling this compound research from in vitro to in vivo models?
- Ethical Considerations : Ensure ethical sourcing of fungal material (Nagoya Protocol compliance) and transparency in data reporting to avoid fabrication .
- Experimental Design : Optimize dosing regimens using pharmacokinetic studies (e.g., LC-MS/MS for bioavailability). Include sham-treated controls in animal models to isolate compound-specific effects .
Methodological & Data Analysis Focus
Q. How are contradictory results in this compound’s stability profiles addressed during storage and handling?
- Protocols : Conduct stability studies under varying conditions (light, temperature, humidity). Use accelerated degradation assays (e.g., 40°C/75% RH) with UPLC monitoring. Document degradation products via HRMS .
- Data Triangulation : Compare results across labs using shared reference samples. Publish raw datasets in repositories like Zenodo for peer validation .
Q. What statistical frameworks are robust for analyzing dose-response relationships in this compound bioactivity studies?
- Tools : Apply nonlinear regression (e.g., GraphPad Prism) to calculate IC₅₀ values. Use bootstrapping to assess confidence intervals. Address outliers with Grubbs’ test or robust regression models .
Interdisciplinary & Translational Research
Q. How can synthetic biology approaches enhance this compound production while avoiding genetic engineering pitfalls?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
